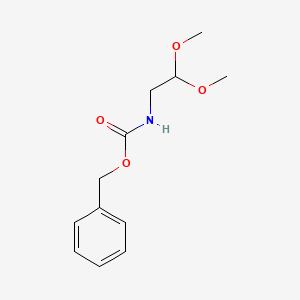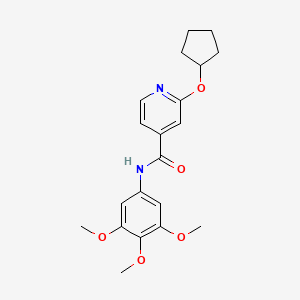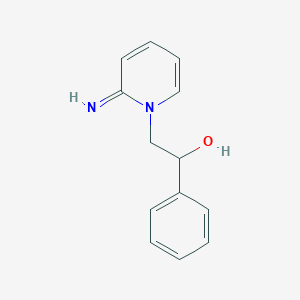![molecular formula C11H20Cl2N4 B2452788 4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride CAS No. 1864052-66-3](/img/structure/B2452788.png)
4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of azepine and triazole. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom, and triazoles are five-membered heterocyclic compounds containing three nitrogen atoms . The presence of these functional groups could potentially confer interesting chemical and biological properties to the compound.
Molecular Structure Analysis
The compound contains a seven-membered azepine ring and a five-membered triazole ring. The triazole ring is likely to be aromatic due to the presence of two double bonds and one lone pair of electrons on the nitrogen atom, which fulfills Hückel’s rule .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation. They can also act as ligands in coordination chemistry . Azepines, on the other hand, can undergo reactions typical of amines, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include the presence and position of functional groups, the degree of unsaturation, and the overall size and shape of the molecule .Scientific Research Applications
- Some derivatives of this compound have shown significant binding affinity to HSP90α. Researchers have synthesized and characterized these derivatives, aiming to develop novel HSP90 inhibitors for cancer therapy .
- AIBI is widely used in the chemical polymerization industry due to its ability to initiate polymerization efficiently at low temperatures. Investigating similar properties for our compound could lead to novel applications in materials science .
HSP90 Inhibition
Polymerization Initiator
Mechanism of Action
Target of Action
The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to the one exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways associated with HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can potentially lead to anti-proliferative activities, particularly in certain cell lines .
Future Directions
properties
IUPAC Name |
4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydro-1H-azepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-9(2)15-8-11(13-14-15)10-4-3-6-12-7-5-10;;/h4,8-9,12H,3,5-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJSXNXMFOSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C2=CCCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,6-dichlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2452705.png)



![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)

![4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2452712.png)
![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2452713.png)




![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)
![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2452725.png)